Cas no 3115-63-7 (1-(Thiophen-3-yl)butane-1,3-dione)
1-(Thiophen-3-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(噻吩-3-基)丁烷-1,3-二酮
- 1-(Thiophen-3-yl)butane-1,3-dione
- 1-thiophen-3-yl-butane-1,3-dione
- 1-thiophen-3-ylbutane-1,3-dione
- 9556AH
- SB36517
- A911533
- AKOS011370959
- CS-0450847
- SCHEMBL3041357
- 3115-63-7
- EN300-108762
-
- MDL: MFCD16671352
- Inchi: 1S/C8H8O2S/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5H,4H2,1H3
- InChI Key: JCZONUOICQZXFQ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CC(C)=O)=O
Computed Properties
- Exact Mass: 168.02450067g/mol
- Monoisotopic Mass: 168.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.4
1-(Thiophen-3-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0022-1g |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0022-5g |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0022-500mg |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 500mg |
4655.75CNY | 2021-05-08 | |
| Chemenu | CM199306-1g |
1-(thiophen-3-yl)butane-1,3-dione |
3115-63-7 | 95% | 1g |
$507 | 2021-08-05 | |
| Alichem | A169004211-1g |
1-(Thiophen-3-yl)butane-1,3-dione |
3115-63-7 | 95% | 1g |
$477.42 | 2023-09-02 | |
| Chemenu | CM199306-1g |
1-(thiophen-3-yl)butane-1,3-dione |
3115-63-7 | 95% | 1g |
$507 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1124898-500mg |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1124898-1g |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1124898-5g |
1-Thiophen-3-yl-butane-1,3-dione |
3115-63-7 | 95% | 5g |
$4475 | 2024-07-28 | |
| Enamine | EN300-108762-0.05g |
1-(thiophen-3-yl)butane-1,3-dione |
3115-63-7 | 95% | 0.05g |
$468.0 | 2023-10-27 |
1-(Thiophen-3-yl)butane-1,3-dione Suppliers
1-(Thiophen-3-yl)butane-1,3-dione Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(Thiophen-3-yl)butane-1,3-dione
1-(Thiophen-3-yl)butane-1,3-dione: An Overview of a Versatile Heterocyclic Compound
1-(Thiophen-3-yl)butane-1,3-dione, also known by its CAS number 3115-63-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a thiophene ring and a diketone functional group. These properties make it a valuable building block for the synthesis of more complex molecules with diverse applications.
The thiophene ring in 1-(Thiophen-3-yl)butane-1,3-dione is a five-membered aromatic ring containing one sulfur atom. Thiophenes are known for their stability and electronic properties, which are crucial for their use in various chemical reactions. The diketone functional group, on the other hand, provides reactivity and versatility in synthetic transformations. The combination of these two features makes 1-(Thiophen-3-yl)butane-1,3-dione an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, significant research has been conducted to explore the potential applications of 1-(Thiophen-3-yl)butane-1,3-dione. One notable area of interest is its use in the development of new pharmaceuticals. The thiophene ring is a common structural motif in many biologically active compounds, including several FDA-approved drugs. For example, the antifungal agent fluconazole and the antiviral drug sofosbuvir both contain thiophene rings. The presence of this ring in 1-(Thiophen-3-yl)butane-1,3-dione suggests that it could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
The diketone functional group in 1-(Thiophen-3-yl)butane-1,3-dione offers several advantages for synthetic chemistry. Diketones can undergo a variety of reactions, such as condensation with amines to form imines or enamines, which can be further transformed into more complex structures. Additionally, diketones can participate in Michael addition reactions with nucleophiles to form substituted products. These reactions are particularly useful in the synthesis of natural products and bioactive molecules.
Beyond pharmaceutical applications, 1-(Thiophen-3-yl)butane-1,3-dione has also shown promise in materials science. The thiophene ring is known for its ability to form conjugated systems with other aromatic rings, making it useful in the development of conductive polymers and organic semiconductors. Recent studies have demonstrated that compounds containing thiophene rings can be used to create materials with enhanced electronic properties, which have potential applications in organic electronics and photovoltaic devices.
The synthetic accessibility of 1-(Thiophen-3-yl)butane-1,3-dione has been well-established through various methodologies. One common approach involves the reaction of 3-bromothiophene with butyryl chloride followed by dehydrohalogenation to form the diketone. This method provides high yields and good purity, making it suitable for large-scale production. Other synthetic routes include the use of transition-metal-catalyzed cross-coupling reactions and multicomponent reactions to access this versatile compound.
In conclusion, 1-(Thiophen-3-yl)butane-1,3-dione (CAS 3115-63-7) is a multifaceted compound with a wide range of potential applications. Its unique combination of a thiophene ring and a diketone functional group makes it an attractive building block for synthetic chemistry. Ongoing research continues to uncover new uses for this compound in pharmaceuticals, materials science, and other fields. As our understanding of its properties and reactivity deepens, it is likely that 1-(Thiophen-3-yl)butane-1,3-dione will play an increasingly important role in advancing scientific knowledge and technological innovation.
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